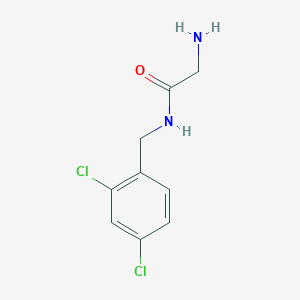

2-Amino-N-(2,4-dichloro-benzyl)-acetamide

Description

2-Amino-N-(2,4-dichloro-benzyl)-acetamide is a substituted acetamide derivative characterized by a 2,4-dichlorobenzyl group attached to the nitrogen of a 2-aminoacetamide backbone. The presence of electron-withdrawing chlorine substituents on the benzyl ring may influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for biological interactions .

Properties

IUPAC Name |

2-amino-N-[(2,4-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(8(11)3-7)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFTEXZYDQTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide typically involves the reaction of 2,4-dichlorobenzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Pyridine or other suitable organic solvents

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,4-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydroxide or other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has indicated that 2-amino-N-(2,4-dichloro-benzyl)-acetamide exhibits promising antimicrobial properties. Studies have focused on its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's structure allows it to interact effectively with bacterial aminoacyl-tRNA synthetases (aaRS), crucial enzymes in protein synthesis, thereby inhibiting bacterial growth .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. Preliminary studies show that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics. The mechanism of action appears to involve the modulation of cell signaling pathways related to cell proliferation and survival .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for use in developing novel pesticides. Its ability to affect specific biological pathways in pests suggests that it could be formulated into effective agrochemicals. Research is ongoing to evaluate its effectiveness and safety as a biopesticide, aiming to reduce reliance on traditional chemical pesticides .

Synthesis and Chemical Properties

The synthesis of 2-amino-N-(2,4-dichloro-benzyl)-acetamide typically involves the reaction of 2,4-dichlorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. This method has been refined to improve yield and purity, making the compound more accessible for research and application.

Data Table: Summary of Applications

| Application Area | Details | Potential Benefits |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Potential new antibiotic development |

| Anticancer | Induces apoptosis in cancer cells | Candidate for cancer therapy |

| Pesticide | Affects biological pathways in pests | Development of safer agrochemicals |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antibacterial activity of 2-amino-N-(2,4-dichloro-benzyl)-acetamide demonstrated significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several existing antibiotics, indicating its potential as a new antimicrobial agent.

-

Cancer Cell Line Research

- In vitro studies on various cancer cell lines revealed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis. These findings suggest that further exploration into its mechanism could yield valuable insights into cancer treatment strategies.

-

Pesticidal Activity Assessment

- Field trials evaluating the effectiveness of this compound as a biopesticide showed promising results in controlling pest populations while minimizing environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting Cellular Pathways: Influencing signaling pathways and gene expression to elicit biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, activities, and applications:

Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, NO₂): The 2,4-dichloro substitution in the target compound likely enhances its binding affinity to hydrophobic pockets in enzymes or receptors, as seen in other chloroacetamide derivatives (e.g., agrochemicals in ). In contrast, Midodrine’s 2,5-dimethoxy groups improve solubility and enable vasoconstrictive action via α-adrenergic receptor agonism . Methyl Groups: The 2,6-dimethylphenyl analog (glycinexylidide) exhibits local anesthetic properties due to steric hindrance and reduced polarity, favoring membrane penetration .

Pharmacological vs. Agrochemical Applications :

- Midodrine and glycinexylidide are pharmacologically active, targeting human physiological pathways. In contrast, chlorinated analogs like 2-chloro-N-(2,4-dichloro-benzyl)-acetamide are structurally aligned with herbicides (e.g., alachlor, pretilachlor) that inhibit plant fatty acid synthesis .

Synthetic Routes :

- The target compound may be synthesized via reductive amination (as in ) or coupling reactions (e.g., ethyl glycinate intermediates in ). Chlorinated derivatives often require halogenation steps, as seen in agrochemical manufacturing .

Physicochemical Properties

Midodrine’s β-hydroxyethyl group improves aqueous solubility, critical for oral bioavailability .

Melting Points: Chlorinated analogs (e.g., 2-(N-allylacetamido)-N-(4-chlorobenzyl)-acetamide) exhibit higher melting points (~125°C) due to stronger intermolecular forces (van der Waals, dipole-dipole) compared to non-halogenated compounds .

Biological Activity

2-Amino-N-(2,4-dichloro-benzyl)-acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety attached to an acetamide functional group, characterized by the following molecular formula: . The presence of chlorine atoms on the benzyl ring significantly influences its chemical reactivity and biological interactions.

The biological activity of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

- Modulation of Receptor Activity : The compound may interact with various receptors involved in pain perception and inflammation, leading to analgesic effects.

Anti-Inflammatory Effects

Research indicates that 2-Amino-N-(2,4-dichloro-benzyl)-acetamide exhibits significant anti-inflammatory properties. Studies have demonstrated that it can reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. In experimental models, it has shown superior efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against strains like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Anticancer Properties

Emerging research has highlighted the anticancer potential of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Its efficacy in various cancer cell lines positions it as a candidate for further development in cancer therapeutics .

Case Studies

-

Anti-Inflammatory Study : A study evaluated the effects of 2-Amino-N-(2,4-dichloro-benzyl)-acetamide on carrageenan-induced paw edema in rats. Results showed a significant reduction in edema volume compared to control groups, supporting its potential as an anti-inflammatory agent.

Treatment Group Edema Volume (mL) Control 3.5 Indomethacin 1.8 2-Amino Compound 1.5 -

Antimicrobial Efficacy : In a comparative study against common bacterial strains, the compound demonstrated MIC values lower than those of standard antibiotics .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 Control (Ciprofloxacin) 4

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.